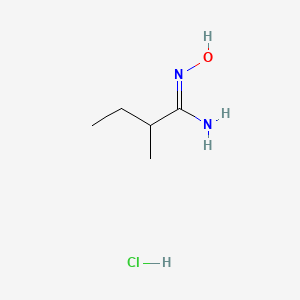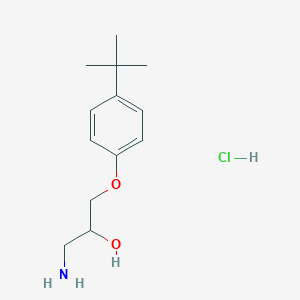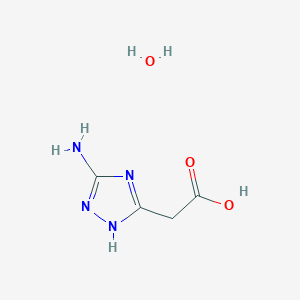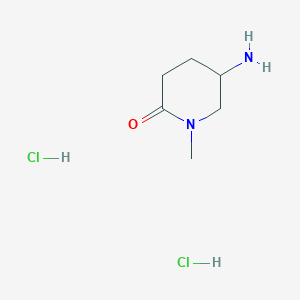![molecular formula C12H20ClNO B1379818 [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride CAS No. 1609409-06-4](/img/structure/B1379818.png)
[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride
Übersicht
Beschreibung
[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO and its molecular weight is 229.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
Anticonvulsant Activity : A study by Pękala et al. (2011) demonstrated that certain derivatives, including trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and ethylamines, exhibit significant anticonvulsant activities. The compounds' effectiveness in mice and rats suggests potential therapeutic applications in epilepsy management. The most effective compound in this series showed a mechanism involving the inhibition of voltage-gated sodium currents and the enhancement of GABAergic effects (Pękala et al., 2011).
Structural Analyses : The structural and conformational analyses of [2-(2,3-Dimethylphenoxy)ethyl] derivatives have been explored through X-ray diffraction, revealing insights into their molecular conformations and interactions. These studies contribute to understanding the compounds' pharmacological activities and optimizing their therapeutic potential (Nitek et al., 2020).
Pharmacological and Biochemical Investigations
Mechanistic Insights and Antagonistic Characterizations : Research on similar compounds has provided valuable information on their pharmacological actions, including their inhibitory effects on various receptors and enzymatic activities. For instance, studies have investigated the antagonistic characterization on alpha 1-adrenoceptors, offering a deeper understanding of their potential therapeutic applications (Lu et al., 2000).
Molecular Docking and Computational Studies : Computational and spectroscopic studies, such as those conducted on Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, illustrate the importance of theoretical frameworks in predicting the biological activities and stability of these compounds. Such approaches enable the identification of key molecular interactions that could influence pharmacological efficacy (Amalanathan et al., 2015).
Wirkmechanismus
Mode of Action
The resulting changes could include alterations in signal transduction pathways, gene expression, or cellular metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride are not well-studied. As such, its impact on bioavailability is unclear. Generally, factors such as solubility, stability, and molecular size can influence a compound’s pharmacokinetic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-13-8-9-14-12-7-5-6-10(2)11(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPLMDZUBJAPHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC(=C1C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379738.png)

![5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B1379741.png)



![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1379747.png)


![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B1379752.png)



![5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1379758.png)
